molecular formula C18H14O2S B5743067 Benzhydryl thiophene-2-carboxylate

Benzhydryl thiophene-2-carboxylate

Cat. No.: B5743067
M. Wt: 294.4 g/mol
InChI Key: XGKNAGKMSWKHLF-UHFFFAOYSA-N
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Description

Benzhydryl thiophene-2-carboxylate is an ester derivative of thiophene-2-carboxylic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the carboxylate moiety. This structural feature confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which are advantageous in pharmaceutical and materials science applications.

The synthesis of analogous thiophene-2-carboxylate esters typically involves nucleophilic substitution or esterification reactions. For example, a modified procedure by Testero et al. (referenced in ) demonstrates the use of tert-butyldimethylsilyl (TBS) protecting groups and tributylphosphine in methanol under nitrogen atmosphere to achieve high-yield (83%) synthesis of a structurally complex thiophene-2-carboxylate derivative . Structural confirmation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (as described in ) would likely apply .

Properties

IUPAC Name

benzhydryl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c19-18(16-12-7-13-21-16)20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNAGKMSWKHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl thiophene-2-carboxylate typically involves the condensation of benzhydryl chloride with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzhydryl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include other esters of thiophene-2-carboxylic acid, such as methyl, ethyl, benzyl, and aryl derivatives. lists several thiophene-based compounds (e.g., benzo[b]thiophene, CAS 95-15-8), though these lack ester functionalities . The benzhydryl group distinguishes the compound from smaller esters (e.g., methyl or ethyl) and aromatic esters (e.g., benzyl), primarily through steric effects and π-π interactions.

Physicochemical Properties

A comparative analysis of select thiophene-2-carboxylate esters is summarized below:

Compound Name Molecular Weight (g/mol) Substituent LogP* Solubility (mg/mL) Melting Point (°C)
Benzhydryl thiophene-2-carboxylate 330.40 Benzhydryl ester ~5.2 (est.) <0.1 (DMSO) Not reported
Methyl thiophene-2-carboxylate 152.18 Methyl ester 1.8 10–15 (water) 45–47
Benzyl thiophene-2-carboxylate 228.27 Benzyl ester 3.5 <1 (water) 60–62
Phenyl thiophene-2-carboxylate 204.22 Phenyl ester 3.1 <0.5 (water) 75–78

*LogP values estimated via computational modeling (e.g., XLogP3).

The benzhydryl derivative exhibits significantly higher lipophilicity (LogP ~5.2) compared to smaller esters, which may improve membrane permeability in drug design but reduce aqueous solubility . Its bulky substituent also likely lowers crystallinity, as evidenced by the lack of reported melting points.

Reactivity and Stability

  • Hydrolysis Resistance : The benzhydryl group’s steric hindrance may slow ester hydrolysis compared to methyl or benzyl analogues, enhancing stability under physiological conditions .
  • Thermal Stability : Aromatic esters (e.g., benzyl, phenyl) generally exhibit higher thermal stability than aliphatic esters, a trend expected to extend to the benzhydryl derivative.

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